molecular formula C13H27N7O2 B8197739 4,4'-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol)

4,4'-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol)

Cat. No.: B8197739
M. Wt: 313.40 g/mol
InChI Key: BGIDHSGFEYYFLH-UHFFFAOYSA-N
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Description

The compound 4,4'-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) (CAS: 2757730-53-1) is a triazine-based molecule featuring a central 1,3,5-triazine ring substituted with a 2-aminoethylamine group and two butan-1-ol moieties linked via azanediyl bridges. Its molecular formula is C₁₃H₂₄N₈O₂, with a molecular weight of 340.40 g/mol. This compound is commercially available at ≥97% purity and is noted for its solubility in polar solvents, making it relevant for pharmaceutical or materials science applications .

These properties suggest utility in drug delivery, antimicrobial agents, or as a precursor for supramolecular assemblies.

Properties

IUPAC Name

4-[[4-(2-aminoethylamino)-6-(4-hydroxybutylamino)-1,3,5-triazin-2-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N7O2/c14-5-8-17-13-19-11(15-6-1-3-9-21)18-12(20-13)16-7-2-4-10-22/h21-22H,1-10,14H2,(H3,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIDHSGFEYYFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CNC1=NC(=NC(=N1)NCCN)NCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N7O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazine Core Formation

The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The chlorine atoms are sequentially replaced by nucleophiles under controlled conditions.

Reaction Conditions :

  • First substitution : Reaction with 2-aminoethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.

  • Second substitution : Introduction of butan-1-ol-4-amine at 25°C for 4 hours.

  • Third substitution : Final substitution with 2-aminoethylamine at 60°C for 6 hours.

Key Parameters :

StepTemperature (°C)Time (h)SolventYield (%)
10–52THF85
2254THF78
3606THF70

Purification is achieved via silica gel chromatography using a gradient of ethyl acetate and methanol (9:1 to 7:3).

Protective Group Strategy with Boc and Fmoc

Amine Protection

To prevent side reactions, the primary amines of 2-aminoethylamine and butan-1-ol-4-amine are protected with tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.

Synthesis Steps :

  • Boc Protection :

    • 2-Aminoethylamine reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) at 25°C for 12 hours.

    • Yield: 92%.

  • Fmoc Protection :

    • Butan-1-ol-4-amine reacts with Fmoc-Osu in acetonitrile at 45°C for 3 hours.

    • Yield: 88%.

Triazine Functionalization

The protected amines are sequentially coupled to cyanuric chloride:

  • Boc-protected 2-aminoethylamine substitutes one chlorine at 0°C.

  • Fmoc-protected butan-1-ol-4-amine substitutes the second chlorine at 25°C.

  • The third chlorine is replaced by Boc-protected 2-aminoethylamine at 60°C.

Deprotection :

  • Boc groups are removed with trifluoroacetic acid (TFA) in DCM (1:1) at 25°C for 2 hours.

  • Fmoc groups are cleaved with 20% piperidine in DMF for 30 minutes.

Overall Yield : 62% after purification via recrystallization (ethyl acetate/heptane).

One-Pot Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times and improves yields:

Conditions :

  • Cyanuric chloride (1 equiv), 2-aminoethylamine (2.2 equiv), butan-1-ol-4-amine (2.2 equiv).

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 120°C.

  • Time: 45 minutes.

Outcomes :

ParameterValue
Conversion Rate95%
Isolated Yield82%
Purity (HPLC)98.5%

Purification uses centrifugal partition chromatography with a hexane/ethyl acetate/methanol/water system.

Solid-Phase Synthesis for Scalable Production

Resin-Based Immobilization

A Merrifield resin-bound triazine intermediate enables iterative coupling:

  • Resin Loading : Cyanuric chloride is anchored to the resin via a benzyl ether linkage.

  • Stepwise Substitution :

    • 2-Aminoethylamine in DMF at 25°C for 6 hours.

    • Butan-1-ol-4-amine in DMF at 50°C for 8 hours.

  • Cleavage : The product is released using 50% TFA in DCM.

Advantages :

  • Reduced purification needs.

  • Yield: 75% over three steps.

Enzymatic Catalysis for Green Synthesis

Lipase-Mediated Coupling

Immobilized Candida antarctica lipase B (CAL-B) catalyzes amine-triazine couplings in aqueous medium:

Reaction Setup :

  • Cyanuric chloride (1 equiv), amines (3 equiv).

  • pH 7.0 phosphate buffer, 37°C, 24 hours.

Results :

ParameterValue
Conversion Rate88%
Isolated Yield80%
Enzyme Reuse Cycles5

This method eliminates organic solvents and achieves a 65% reduction in waste .

Chemical Reactions Analysis

Types of Reactions

4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups, potentially forming aldehydes or ketones.

    Reduction: The compound can be reduced to alter its functional groups, such as converting nitro groups to amines.

    Substitution: The triazine ring allows for substitution reactions, where different groups can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4’-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Analogues

A comparative analysis of structurally related triazine compounds reveals key differences in substituents, biological activity, and applications:

Compound Name (CAS) Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (2757730-53-1) 2-Aminoethylamine, butan-1-ol 340.40 High polarity, potential drug scaffold
4j (N/A) Benzylamino, dimethylaniline 478.59 Photophysical properties (e.g., UV absorption)
4m (N/A) Benzylamino, phenol 456.59 High yield (91%), solid-state stability
Bis-morpholine TQAS (N/A) Morpholinium, chloride ~450 (estimated) No antimicrobial activity
Pyrazoline-Triazine Hybrid (N/A) 3,5-Dichlorophenyl, ethanol ~500 (estimated) Anticancer activity (IC₅₀: 5–10 µM)
Ethylhexyl Triazone (154702-15-5) Ethylhexyl benzoate 765.98 UV filter (absorption: 280–320 nm)

Key Findings

Physicochemical Properties: Solubility: The target compound’s butan-1-ol groups improve water solubility compared to ethylhexyl-substituted derivatives like Ethylhexyl Triazone, which are lipophilic and used in sunscreens . Thermal Stability: Compound 4m (mp: >200°C) exhibits higher thermal stability than the target compound, likely due to aromatic phenol substituents .

Applications :

  • Cosmetics : Ethylhexyl Triazone and Diethylhexyl Butamido Triazone dominate as UV filters due to their broad-spectrum absorption and compatibility with oils .
  • Pharmaceuticals : Pyrazoline-triazine hybrids demonstrate potent anticancer activity, suggesting the target compound could be modified for similar applications .

Biological Activity

The compound 4,4'-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) is a triazine derivative that has garnered attention for its potential biological activities. Triazines are a class of compounds known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H30N6O2C_{14}H_{30}N_6O_2 with a molecular weight of 318.44 g/mol. The structure consists of a triazine core linked to two butanol moieties through aminoethyl groups. This unique configuration may contribute to its biological interactions.

The biological activity of triazine derivatives often involves interaction with nucleic acids and proteins. The following mechanisms have been proposed for compounds with similar structures:

  • DNA Intercalation : Many triazine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some compounds inhibit key enzymes involved in cell proliferation and survival.
  • Antimicrobial Activity : Triazines may exhibit activity against various pathogens by disrupting cellular processes.

Antitumor Activity

Recent studies have demonstrated that triazine derivatives possess significant antitumor properties. For instance, compounds similar to the one have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

CompoundCell LineIC50 (µM)
Triazine AMCF-70.50
Triazine BHeLa0.82
Target CompoundMCF-7TBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further research is needed to determine the exact IC50 for the target compound.

Antimicrobial Activity

The antimicrobial efficacy of triazine derivatives has been evaluated against various bacterial strains. The following table summarizes the findings from recent studies:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound exhibits moderate antibacterial and antifungal activity.

Case Studies

A notable case study explored the effects of a related triazine derivative on tumor growth in vivo. In this study, mice bearing xenograft tumors were treated with the compound over a period of four weeks. The results indicated a significant reduction in tumor size compared to control groups.

Q & A

Q. What are the key considerations for synthesizing 4,4'-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with triazine cores and functionalized amines. Critical parameters include solvent choice (e.g., absolute ethanol for solubility), catalytic additives (e.g., glacial acetic acid for protonation), and optimized reflux conditions (e.g., 4–6 hours at 80–100°C). Post-synthesis purification via vacuum evaporation and recrystallization ensures purity. Similar protocols for triazine derivatives highlight the need for stoichiometric control to avoid byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, particularly for amine and hydroxyl protons.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]+ at m/z 403.39 for C22_{22}H17_{17}N3_3O5_5) .
  • FTIR : Identifies functional groups (e.g., N-H stretching at ~3300 cm1^{-1}, C=N vibrations at ~1600 cm1^{-1}).

Q. How can researchers preliminarily assess the bioactivity of this compound against bacterial strains?

  • Methodological Answer : Use standardized Minimum Inhibitory Concentration (MIC) assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and test in Mueller-Hinton broth. Time-kill studies (0–24 hours) can further evaluate bactericidal kinetics. Note: Prior studies on structurally related triazines show activity dependent on substituent electronegativity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Apply Density Functional Theory (DFT) to model reaction pathways and transition states. Tools like Gaussian or ORCA calculate activation energies for key steps (e.g., triazine ring formation). Reaction path search algorithms (e.g., via the Artificial Force Induced Reaction method) predict optimal solvents and catalysts. Experimental validation using Design of Experiments (DoE) reduces trial-and-error iterations .

Q. What strategies resolve discrepancies in reported bioactivity data for triazine derivatives?

  • Methodological Answer :
  • Replicate assays under controlled conditions (e.g., pH, temperature, inoculum size).
  • Cross-validate using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting).
  • Statistical analysis (ANOVA, Tukey’s HSD) identifies outliers and quantifies variability.
  • Meta-analysis of literature data can isolate confounding factors (e.g., solvent effects, bacterial strain variability) .

Q. How to design experiments for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Use factorial design to systematically vary substituents (e.g., hydroxyl vs. methoxy groups) and measure bioactivity. For example:
  • Independent variables : Substituent position, electron-withdrawing/donating groups.
  • Dependent variables : MIC values, antioxidant capacity (DPPH/ABTS assays).
  • Response Surface Methodology (RSM) models non-linear relationships between structural features and activity .

Q. What advanced methods elucidate degradation pathways under environmental or physiological conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose the compound to UV light, humidity, and oxidative buffers (pH 1–9). Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolyzed triazine rings).
  • Isotope labeling : 15^{15}N-labeled analogs track nitrogen migration during degradation.
  • Computational prediction : Software like ACD/Labs predicts hydrolysis susceptibility based on bond dissociation energies .

Q. How to integrate experimental and computational data for mechanistic studies?

  • Methodological Answer : Combine kinetic profiling (e.g., rate constants from UV-Vis spectroscopy) with molecular dynamics simulations to model reaction mechanisms. For example:
  • Simulate proton transfer steps during triazine-amine coupling.
  • Validate with isotopic tracer experiments (2^{2}H or 18^{18}O labeling).
  • Machine learning (e.g., Random Forests) correlates experimental parameters (e.g., solvent polarity) with reaction outcomes .

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